10-(4-fluorophenyl)-22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one
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Overview
Description
5-(4-fluorophenyl)-10,11,12,13-tetrahydro-8H,9H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-10,11,12,13-tetrahydro-8H,9H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include fluorobenzene derivatives, thiophene compounds, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-10,11,12,13-tetrahydro-8H,9H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-fluorophenyl)-10,11,12,13-tetrahydro-8H,9H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorophenyl group and the heterocyclic rings contribute to its biological activity, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-10,11,12,13-tetrahydro-8H,9H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-4-(4-methyl-1,4-diazepan-1-yl)thieno(2,3-d)pyrimidine
- 5-[4-(2-hydroxyethyl)-1-piperazinyl]-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
Uniqueness
Compared to similar compounds, 5-(4-fluorophenyl)-10,11,12,13-tetrahydro-8H,9H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one stands out due to its unique combination of heterocyclic rings and the presence of the fluorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H18FN3OS |
---|---|
Molecular Weight |
415.5g/mol |
IUPAC Name |
10-(4-fluorophenyl)-22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one |
InChI |
InChI=1S/C24H18FN3OS/c25-15-12-10-14(11-13-15)21-16-6-4-5-7-17(16)22-26-23-20(24(29)28(22)27-21)18-8-2-1-3-9-19(18)30-23/h4-7,10-13H,1-3,8-9H2 |
InChI Key |
CFCLBAYWLHVOSQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=C(C=C6)F |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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